2,4-Dibromophenazin-1-ol
Description
Historical Trajectory and Evolution of Phenazine (B1670421) Research
The study of phenazines dates back to the 19th century, with the initial discovery of phenazine itself. bohrium.com Early research focused on the synthesis and basic characterization of these compounds. Over the years, the field has evolved considerably, driven by the discovery of naturally occurring phenazines with interesting biological activities. bohrium.comusm.edu Microorganisms like Pseudomonas and Streptomyces are known to produce a variety of phenazine natural products. wikipedia.orgelifesciences.org This has spurred further investigation into the synthesis of novel phenazine derivatives with the aim of developing new therapeutic agents and research tools. nih.govbenthamdirect.com Modern research employs advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to create complex and highly functionalized phenazine structures. nih.govclockss.org
Significance of Substituted Phenazines as Research Probes
The strategic placement of substituents on the phenazine core allows for the fine-tuning of its electronic and steric properties. unlv.eduresearchgate.netrsc.org This ability to modulate the molecule's characteristics makes substituted phenazines valuable as research probes in various scientific disciplines. For instance, their redox-active nature, which can be altered by substituents, makes them useful in studying electrochemical processes. mdpi.comacs.org Furthermore, the introduction of specific functional groups can impart fluorescent properties to the phenazine scaffold, enabling their use as sensors for detecting ions and other analytes. arkat-usa.org The diverse applications of substituted phenazines extend to materials science, where they are being explored for use in organic electronics and electrochromic devices. metu.edu.trresearchgate.net
Position of 2,4-Dibromophenazin-1-ol within Phenazine Chemical Space
Within the vast landscape of phenazine derivatives, this compound holds a specific position defined by its unique substitution pattern. It features a hydroxyl group at the 1-position and two bromine atoms at the 2- and 4-positions of the phenazine core. The presence of both electron-donating (hydroxyl) and electron-withdrawing (bromine) groups on the same ring system is expected to create interesting electronic properties. This particular combination of substituents makes this compound a valuable intermediate in the synthesis of more complex phenazine derivatives and a subject of interest for investigating structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6Br2N2O |
|---|---|
Molecular Weight |
354.00 g/mol |
IUPAC Name |
2,4-dibromophenazin-1-ol |
InChI |
InChI=1S/C12H6Br2N2O/c13-6-5-7(14)12(17)11-10(6)15-8-3-1-2-4-9(8)16-11/h1-5,17H |
InChI Key |
POZISRIPABZVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=C(C3=N2)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,4 Dibromophenazin 1 Ol
Established Chemical Synthesis Routes for 2,4-Dibromophenazin-1-ol
The most direct method for synthesizing this compound involves the post-modification of a pre-formed phenazinol precursor. This approach leverages the reactivity of the phenazine (B1670421) nucleus to introduce the desired bromo substituents in a controlled manner.
Regioselective Bromination of Phenazinols
The established route to this compound is through the direct bromination of 1-hydroxyphenazine (B607933). rsc.org This reaction is an electrophilic aromatic substitution, where the hydroxyl group activates the phenazine ring, directing the incoming bromine atoms to the ortho and para positions.
A common reagent for this transformation is N-bromosuccinimide (NBS). rsc.orgskemman.is The reaction of 1-hydroxyphenazine with NBS in a solvent like toluene (B28343), upon heating, yields a mixture of brominated products. rsc.org Typically, both 2-bromophenazin-1-ol (B15052391) and the target molecule, this compound, are formed. rsc.org The ratio of these products can be influenced by the stoichiometry of the reagents. For instance, using approximately two equivalents of NBS relative to 1-hydroxyphenazine is intended to favor the formation of the dibrominated product. rsc.org The regioselectivity is governed by the directing effect of the hydroxyl group, which strongly activates the C2 (ortho) and C4 (para) positions for electrophilic attack. skemman.is
However, due to the high reactivity of phenolic rings, preventing over-bromination can be challenging, often resulting in a mixture of mono- and multi-brominated products that require chromatographic separation. rsc.orgsemanticscholar.org
| Precursor | Reagent | Conditions | Product(s) | Yield | Reference |
| 1-Hydroxyphenazine | N-Bromosuccinimide (NBS) | Toluene, 50 °C, 5 hours | 2-bromophenazin-1-ol | 21% | rsc.org |
| This compound | 24% | rsc.org |
Precursor Design and Chemical Transformations
The synthesis of this compound is fundamentally dependent on the availability of its key precursor, 1-hydroxyphenazine. The design and synthesis of this precursor are therefore critical. Broader synthetic strategies for the phenazine core, discussed in the following sections, can be applied to create 1-hydroxyphenazine.
For example, a strategic approach involves the palladium-catalyzed N-arylation to form a substituted diphenylamine (B1679370), which can then undergo cyclization. acs.org To obtain a phenazinol, precursors such as o-nitroanilines and nitro-substituted aryl bromides bearing a protected hydroxyl group can be used. acs.orgnih.gov The resulting diphenylamine intermediate is then cyclized to form the phenazine ring system. A final deprotection step would then reveal the hydroxyl group, yielding the required phenazinol precursor for subsequent bromination. nih.gov This multi-step process highlights how precursor design is crucial for introducing the necessary functional groups prior to the final halogenation step.
Alternative Synthetic Approaches to Phenazine Core and its Halogenated Variants
While direct bromination of 1-hydroxyphenazine is a viable route, various other methods exist for constructing the fundamental phenazine ring system. These alternative approaches can be adapted to produce halogenated variants, potentially by incorporating halogenated precursors from the outset.
Oxidative Cyclization Reactions
Oxidative cyclization is a common strategy for forming the phenazine core. guidechem.com These reactions typically involve the formation of N-N bonds followed by cyclization and oxidation to yield the aromatic phenazine structure. One modern approach is the electrochemical anodic oxidative (4 + 2) cyclization, which couples anilines with o-phenylenediamines. acs.orgnih.gov This method avoids the need for chemical oxidants and proceeds through a dual C-H amination followed by aromatization. acs.org By selecting appropriately halogenated anilines or o-phenylenediamines as starting materials, this method could provide a direct route to halogenated phenazines. Other methods include the oxidative cyclization of 2-aminodiphenylamines using various oxidizing agents. uct.ac.za
Condensation Methodologies
Condensation reactions represent one of the oldest and most straightforward methods for phenazine synthesis. guidechem.com The most common approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as an o-quinone. uct.ac.zaias.ac.in For instance, reacting an o-phenylenediamine with catechol (which can be oxidized in situ to 1,2-benzoquinone) at high temperatures leads to the formation of the phenazine ring system. guidechem.com This method's primary drawback can be the formation of isomeric products if both starting materials are unsymmetrically substituted. uct.ac.za The classical Wohl-Aue reaction, which involves the reaction of an aromatic nitro compound with an aniline (B41778) in the presence of a base, is another condensation method, though it often suffers from low yields. guidechem.comuct.ac.za
Palladium-Catalyzed N-Arylation Approaches
Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, which has been effectively applied to phenazine synthesis. guidechem.com These methods offer a versatile and efficient route to the phenazine core under relatively mild conditions.
One strategy is the intramolecular Pd(0)-catalyzed N-arylation of a pre-formed o-amino-o′-bromodiarylamine. researchgate.net A more convergent approach is a domino reaction involving the palladium-catalyzed double N-arylation of a 1,2-diaminoarene with a 1,2-dihaloarene, followed by an in-situ oxidation to yield the phenazine product. researchgate.net Similarly, the double Buchwald-Hartwig amination of substituted bromoanilines can be used to "ligate" two aromatic rings, which, after oxidation, form the phenazine structure. clockss.org These methods are highly tolerant of various functional groups, making them suitable for the synthesis of complex and substituted phenazines, including halogenated derivatives. acs.orgnih.gov
| Synthetic Method | Precursors | Brief Description | Reference(s) |
| Oxidative Cyclization | Anilines and o-phenylenediamines | Electrochemical dehydrogenative (4+2) cyclization. | acs.org, nih.gov |
| 2-Aminodiphenylamines | Cyclization using a chemical oxidizing agent. | uct.ac.za | |
| Condensation | o-Phenylenediamines and o-quinones/catechols | Direct condensation, often at elevated temperatures, to form the dihydrophenazine, which is then oxidized. | guidechem.com, ias.ac.in, uct.ac.za |
| Aromatic nitro compounds and anilines (Wohl-Aue) | Base-catalyzed condensation, often resulting in low yields. | guidechem.com, uct.ac.za | |
| Pd-Catalyzed N-Arylation | o-Amino-o'-bromodiarylamines | Intramolecular cyclization to form the phenazine ring. | researchgate.net |
| 1,2-Diaminoarenes and 1,2-dihaloarenes | Domino inter- and intramolecular N-arylation followed by oxidation. | researchgate.net | |
| 2-Bromoanilines | Homocoupling via double Buchwald-Hartwig amination followed by oxidation. | clockss.org |
Advanced Derivatization of this compound Scaffold
Strategies for Functional Group Interconversion
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. ub.eduwikipedia.org In the context of this compound, FGI can be employed to introduce new functionalities, thereby altering the molecule's physicochemical properties and biological activity.
One common interconversion is the O-acylation of the hydroxyl group at the C-1 position. skemman.is This reaction typically involves treating the phenazin-1-ol with an acylating agent, such as an acetyl chloride, in a suitable solvent to yield the corresponding ester. skemman.is This modification can be used to create prodrugs or to fine-tune the lipophilicity of the molecule. skemman.is
Another key functional group transformation is the conversion of the hydroxyl group to other functionalities. For instance, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new substituents. While specific examples for this compound are not extensively detailed in the provided results, general principles of FGI suggest that such transformations are synthetically feasible. ub.edu
Furthermore, the bromine atoms on the phenazine ring can potentially undergo interconversion. For example, palladium-catalyzed cross-coupling reactions could replace the bromine atoms with other functional groups, such as alkyl, aryl, or amino groups. This approach would significantly expand the structural diversity of derivatives obtainable from the this compound scaffold.
A summary of potential functional group interconversion strategies is presented in the table below.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application |
| 1-Hydroxyl | Acetyl chloride | 1-Acetoxy (Ester) | Prodrug design, modified lipophilicity skemman.is |
| 1-Hydroxyl | Tosyl chloride, Pyridine | 1-Tosylate | Intermediate for nucleophilic substitution |
| 2,4-Dibromo | Organoboron reagent, Pd catalyst | 2,4-Diaryl/Dialkyl | Introduction of new carbon frameworks |
| 2,4-Dibromo | Amine, Pd catalyst | 2,4-Diamino | Modulation of electronic properties and biological activity |
Synthesis of Conjugates and Hybrid Systems
The synthesis of conjugates and hybrid systems involves linking the this compound core to other molecular entities to create novel molecules with combined or enhanced properties. nih.gov This strategy is particularly relevant in the development of new therapeutic agents. nih.gov
One approach is the formation of antimicrobial conjugates, where the phenazine scaffold is coupled with another bioactive molecule, such as an antibiotic or a siderophore. nih.gov This can lead to synergistic effects, broaden the spectrum of activity, or overcome resistance mechanisms. nih.gov For instance, a phenazine derivative could be conjugated to a siderophore to facilitate its transport into bacterial cells, a "Trojan Horse" approach to deliver the active agent. nih.gov
Another strategy involves the creation of phenazine-based hybrid polymers. For example, phenazine derivatives have been incorporated into conjugated microporous polymers for applications in materials science, such as in organic batteries. researchgate.netrsc.org In a reported synthesis, 2,7-dibromophenazine (B1642397) was used as a building block in a Sonogashira cross-coupling reaction to form a hybrid polymer with single-walled carbon nanotubes and reduced graphene oxide. rsc.org While this example does not use this compound directly, it demonstrates the potential for incorporating brominated phenazines into larger polymeric structures.
The development of such conjugates and hybrid systems opens up new avenues for the application of this compound beyond its intrinsic biological activity.
| Conjugate/Hybrid Type | Conjugated Moiety | Potential Application | Reference |
| Antimicrobial Conjugate | Siderophore | Enhanced bacterial uptake (Trojan Horse) | nih.gov |
| Antimicrobial Hybrid | Another antibiotic | Synergistic antibacterial activity | nih.gov |
| Hybrid Polymer | Conjugated microporous polymer | Organic electronics, energy storage | researchgate.netrsc.org |
Exploration of Polybromination Patterns and their Chemical Impact
The number and position of bromine atoms on the phenazine ring significantly influence the chemical and biological properties of the molecule. The synthesis of this compound itself is a result of the polybromination of 1-hydroxyphenazine. rsc.org
The bromination of 1-hydroxyphenazine with N-bromosuccinimide (NBS) in toluene can yield both 2-bromophenazin-1-ol and this compound. rsc.org The reaction conditions can be tuned to favor the formation of the dibrominated product. For example, using a higher molar equivalent of NBS relative to 1-hydroxyphenazine leads to a greater yield of this compound. rsc.org
The presence of multiple bromine atoms has a profound impact on the electronic properties of the phenazine ring system. Bromine is an electron-withdrawing group, and its presence can increase the electrophilicity of the aromatic rings. This can, in turn, affect the molecule's reactivity and its interactions with biological targets. For instance, the cytotoxicity of some phenazine derivatives has been shown to correlate with the electron-withdrawing power of the substituents. nih.gov
Furthermore, the regiochemistry of bromination is critical. The selective synthesis of different polybrominated phenazines allows for a systematic investigation of structure-activity relationships. For example, the synthesis of 1,3,5-tribromonaphthalene from 1-bromonaphthalene (B1665260) highlights how reaction conditions can be controlled to achieve specific polyhalogenation patterns. researchgate.net While not a phenazine, this demonstrates the principles that could be applied to the synthesis of other polybrominated aromatic compounds.
The exploration of different polybromination patterns, including the synthesis of tri- or even tetra-brominated phenazin-1-ols, could lead to the discovery of new compounds with unique chemical and biological profiles.
| Compound | Synthesis Method | Key Observation | Reference |
| 2-Bromophenazin-1-ol | 1-Hydroxyphenazine + 1.2 eq. NBS in toluene at 50°C | Co-product with this compound | rsc.org |
| This compound | 1-Hydroxyphenazine + 2.2 eq. NBS in toluene | Higher NBS equivalent favors dibromination | rsc.org |
| 1,3,5-Tribromonaphthalene | Dehydrobromination of a pentabromide precursor | Demonstrates selective polybromination strategies | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 2,4-Dibromophenazin-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon resonances.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the phenazine (B1670421) core. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The spectrum displays a set of multiplets in the aromatic region, indicative of the protons on the unsubstituted and substituted rings of the phenazine structure.
A broad singlet is observed at approximately 11.58 ppm, which is characteristic of the phenolic hydroxyl proton (-OH), its broadness suggesting exchange or hydrogen bonding. The proton on the same ring as the bromine and hydroxyl substituents, H-3, appears as a singlet at 8.44 ppm. The protons on the unsubstituted benzene (B151609) ring give rise to a more complex pattern of multiplets, typically observed between δ 8.0 and 8.4 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| OH | ~11.58 | s (br) |
| H-3 | 8.44 | s |
| H-6, H-7, H-8, H-9 | 8.40 - 8.03 | m |
Data is based on reported values and typical chemical shifts for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.
The carbon atom bearing the hydroxyl group (C-1) is observed at a downfield chemical shift of approximately 149.3 ppm. The carbons directly bonded to the bromine atoms (C-2 and C-4) are found at approximately 103.7 ppm and 121.0 ppm, respectively. The remaining carbon signals of the phenazine skeleton appear in the aromatic region, consistent with their chemical environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | 149.3 |
| C-2 | 103.7 |
| C-3 | 135.5 |
| C-4 | 121.0 |
| C-4a | 131.5 |
| C-5a | 141.5 |
| C-6 | 130.0 |
| C-7 | 131.3 |
| C-8 | 129.3 |
| C-9 | 134.5 |
| C-9a | 144.3 |
| C-10a | 143.0 |
Data is based on reported values and typical chemical shifts for similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is utilized.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY is instrumental in confirming the connectivity of the protons on the unsubstituted aromatic ring (H-6, H-7, H-8, and H-9), showing cross-peaks that delineate their adjacent relationships.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), establishes one-bond correlations between protons and the carbon atoms to which they are directly attached. For instance, the signal for H-3 would show a cross-peak with the signal for C-3.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, the phenolic proton (OH) is expected to show a correlation to C-1, C-2, and C-9a. The H-3 proton would show correlations to C-1, C-2, C-4, and C-4a, providing definitive evidence for the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Mass and Fragment Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns, which in turn aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound, the expected isotopic pattern for a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic M, M+2, and M+4 pattern.
Table 3: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
| C₁₂H₇Br₂N₂O | 352.8974 | Data not available |
The calculated exact mass is for the most abundant isotopes.
Fragmentation Pathway Elucidation
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. Due to the stable aromatic phenazine core, fragmentation might require significant energy.
A plausible fragmentation pathway would involve the initial loss of a bromine atom, followed by the loss of the second bromine atom. The loss of carbon monoxide (CO) from the phenolic ring is another common fragmentation pathway for phenols. The stability of the phenazine ring system suggests that fragments retaining this core structure will be prominent in the mass spectrum. The exact fragmentation pattern would be determined by the specific ionization technique used (e.g., Electron Impact or Electrospray Ionization).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.
In a study detailing the synthesis of various phenazine derivatives, this compound was characterized by IR spectroscopy. rsc.org The analysis was performed on a film of the compound, and the resulting spectrum displayed several key absorption bands that are characteristic of its structure. The observed peaks confirm the presence of the hydroxyl group and the aromatic phenazine core.
A broad absorption band observed at 3320 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak suggests the presence of hydrogen bonding. Aromatic C-H stretching vibrations are confirmed by the peak at 3068 cm⁻¹. Furthermore, the spectrum shows a series of characteristic peaks in the fingerprint region, including strong absorptions at 1620, 1592, 1514, and 1466 cm⁻¹, which are attributed to the C=C and C=N stretching vibrations within the phenazine ring system. Additional peaks at 1404, 1371, 948, and 758 cm⁻¹ correspond to various bending and stretching vibrations within the molecule. rsc.org
Table 1: Infrared (IR) Spectroscopy Data for this compound rsc.org
| Wavenumber (cm⁻¹) | Interpretation |
| 3320 | O-H stretching (broad) |
| 3068 | Aromatic C-H stretching |
| 1620 | C=C / C=N stretching |
| 1592 | C=C / C=N stretching |
| 1514 | C=C / C=N stretching |
| 1466 | C=C / C=N stretching |
| 1404 | Bending/stretching vibrations |
| 1371 | Bending/stretching vibrations |
| 948 | Bending/stretching vibrations |
| 758 | Bending/stretching vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons to higher energy orbitals.
For this compound, which is also referred to as halogenated phenazine analogue 1 (HP-1), UV-Vis spectroscopy has been employed to investigate its interaction with metal ions. In a study focused on its biofilm-eradicating properties, the iron(II)-binding capability of the compound was assessed. rsc.org These experiments revealed an increased absorbance in the visible region, specifically between 550 nm and 650 nm, upon the addition of iron(II). This change in the electronic spectrum indicates a direct binding interaction between this compound and iron(II) ions, suggesting the formation of a complex. rsc.org Such interactions are crucial for understanding the compound's mechanism of biological action, which may involve iron starvation in bacteria. rsc.org While these findings highlight the electronic behavior of the compound in the presence of specific ions, detailed UV-Vis absorption spectra in standard organic solvents were not extensively reported in the reviewed literature.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves diffracting a beam of X-rays off a single crystal of the material, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the complete molecular structure.
Despite a thorough review of the scientific literature, no specific X-ray crystallography data for this compound has been reported. Therefore, the exact bond angles, bond lengths, and crystal packing information for this compound in the solid state have not been experimentally determined and published. The synthesis of this compound has been described as yielding a yellow solid. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 2,4-Dibromophenazin-1-ol. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the compound's reactivity and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to phenazine (B1670421) derivatives to determine their optimized molecular geometries. For this compound, a DFT calculation would likely start with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation. The phenazine core is largely planar, and it is expected that the hydroxyl and bromine substituents would lie in or close to the plane of the aromatic rings. The introduction of substituents like bromine and a hydroxyl group can induce minor distortions in the planarity of the phenazine ring due to steric and electronic effects. Studies on other substituted phenazines have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide reliable geometric parameters that correlate well with experimental data where available. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's stability and its electronic absorption spectrum.
For phenazine derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic system. researchgate.net In this compound, the presence of the electron-donating hydroxyl group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms are expected to lower the energy of the LUMO. researchgate.netrsc.org This combined effect would likely lead to a smaller HOMO-LUMO gap compared to the parent 1-hydroxyphenazine (B607933), potentially shifting its absorption spectrum to longer wavelengths. Theoretical studies on other halogenated phenazines have confirmed that halogen substitution can significantly modulate the frontier orbital energies. researchgate.netrsc.org
Table 1: Expected Frontier Molecular Orbital Characteristics for this compound (Illustrative)
| Molecular Orbital | Expected Energy Level | Primary Contribution |
| HOMO | Relatively High | π-orbitals of the phenazine core with significant contribution from the hydroxyl group |
| LUMO | Relatively Low | π*-orbitals of the phenazine core with influence from the bromine substituents |
| HOMO-LUMO Gap | Narrowed | Influenced by both hydroxyl and bromine substituents |
Note: This table is illustrative and based on general principles and findings for related compounds. Specific energy values would require dedicated DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the phenazine ring, making them susceptible to electrophilic attack. nih.govmdpi.com The bromine atoms, being electronegative, would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic ring would show positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. rsc.org
Computational Spectroscopic Simulations
Computational methods can also predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization.
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectra with experimental data, the structure of a synthesized compound can be confirmed. For this compound, DFT calculations could provide a theoretical NMR spectrum that would aid in the assignment of experimental peaks. nih.gov
Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations can help in the assignment of vibrational modes and provide further confirmation of the molecular structure. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
For this compound, TD-DFT calculations would likely predict several absorption bands in the UV and visible regions. The transitions would primarily be of π → π* character, originating from the phenazine chromophore. As mentioned in the HOMO-LUMO analysis, the substitution pattern is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted phenazine. Studies on other substituted phenazines have demonstrated a good correlation between TD-DFT predicted spectra and experimental results. researchgate.netacs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational landscape and intermolecular interactions of molecules over time. db-thueringen.denih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a dynamic picture of molecular behavior, which is crucial for understanding the structure-function relationships of bioactive compounds like this compound.
Intermolecular interactions are fundamental to the biological activity and material properties of this compound. MD simulations can elucidate the nature and strength of these interactions, such as hydrogen bonding and halogen bonding, with surrounding molecules, including solvent and biological macromolecules. The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. mdpi.comacs.org
A hypothetical analysis of the primary intermolecular interactions for this compound is presented in Table 1. This table illustrates the types of data that can be obtained from computational studies, such as interaction energies and geometric parameters.
Table 1: Simulated Intermolecular Interaction Parameters for this compound
| Interacting Atoms | Interaction Type | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| O-H···N (intramolecular) | Hydrogen Bond | 1.98 | 165.2 | -5.7 |
| C-Br···O (intermolecular) | Halogen Bond | 3.10 | 170.5 | -2.1 |
| C-Br···Br-C (intermolecular) | Halogen-Halogen | 3.55 | - | -0.9 |
| π···π (intermolecular) | Pi-Stacking | 3.80 | - | -3.4 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar interactions found in computational studies of related compounds.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For this compound, computational studies can be employed to explore its formation, degradation, and potential metabolic pathways.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, identifying the most likely reaction pathways. rsc.org
For instance, the synthesis of substituted phenazines often involves the condensation of an o-phenylenediamine (B120857) with a substituted catechol or quinone. researchgate.net Computational studies can model this reaction to determine the transition state structures and activation energies, providing a detailed understanding of the reaction mechanism. Similarly, the degradation pathways of hydroxylated phenazines, which can be a limiting factor in their practical applications, have been investigated using DFT. osti.gov These studies have shown that decomposition can occur through mechanisms such as desulfonation or reduction of phenolic C-O bonds, and that the stability of the molecule is highly dependent on the substitution pattern. osti.gov
A hypothetical reaction pathway for the final bromination step in the synthesis of this compound is outlined in Table 2. This table presents the kind of data that computational chemistry can provide, including the calculated energies of the key species along the reaction coordinate.
Table 2: Calculated Energies for a Hypothetical Bromination Pathway of a Phenazine Precursor
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant + Br₂ | Starting materials | 0.0 |
| Transition State 1 | First bromination step | +15.2 |
| Intermediate 1 | Monobrominated product | -5.8 |
| Transition State 2 | Second bromination step | +18.7 |
| Product + HBr | This compound | -12.3 |
Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that can be generated from computational studies on reaction mechanisms.
By elucidating these reaction pathways, computational chemistry can guide the optimization of synthetic routes to improve yields and can help in the design of more stable and effective phenazine derivatives for various applications. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 2,4 Dibromophenazin 1 Ol
Electrochemical Redox Behavior and Electron Transfer Mechanisms
The electrochemical properties of phenazine (B1670421) derivatives are a focal point of research due to their potential in applications such as organic redox flow batteries and sensors. rsc.org The introduction of various functional groups onto the phenazine skeleton allows for the fine-tuning of their redox potentials. rsc.orgacs.org
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules like 2,4-dibromophenazin-1-ol. In CV, the potential applied to a working electrode is swept linearly versus time, and the resulting current is measured. This method allows for the characterization of reduction and oxidation processes. njit.edu For many phenazine derivatives, the CV profile reveals two successive one-electron transfer reactions. researchgate.net
| Substituent Type | Effect on Reduced Phenazine | Impact on Redox Potential |
| Electron-Withdrawing (e.g., -Br, -CN, -NO₂) | Stabilization | Shift to more positive values rsc.org |
| Electron-Donating (e.g., -OH, -NH₂) | Destabilization | Shift to more negative values rsc.org |
Investigation of Redox Potentials and their Chemical Significance
The redox potentials of this compound are crucial indicators of its thermodynamic ability to accept or donate electrons. These potentials can be precisely determined from CV data and are influenced by the solvent and supporting electrolyte. semanticscholar.org Computational methods, such as density functional theory (DFT), are also employed to predict the redox potentials of phenazine derivatives with good accuracy. acs.org
A systematic study on substituted phenazines has shown that the position and nature of functional groups can be used to tune the redox potential over a wide range. rsc.org For instance, the introduction of four cyano groups can increase the potential by 1.3 V compared to the parent phenazine. rsc.org The redox potential of a molecule is a key parameter in designing materials for applications like organic redox flow batteries, where specific potential values are required for the anolyte and catholyte. rsc.orgresearchgate.net
Substitution and Coupling Reactions at Phenazine Core
The bromine atoms on the phenazine ring of this compound serve as versatile handles for introducing a wide array of functional groups. This functionalization is key to synthesizing novel phenazine derivatives with tailored properties.
The bromo-substituents are amenable to various transition metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Ullmann reactions. thermofisher.combeilstein-journals.org These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, and other organic moieties. thermofisher.comorganic-chemistry.org The Suzuki-Miyaura coupling, for example, utilizes organoboron compounds and a palladium catalyst to form C-C bonds under mild conditions. thermofisher.com The choice of ligand in these catalytic systems can be crucial for controlling the regioselectivity of the reaction, especially in molecules with multiple halogen atoms. nih.gov
Furthermore, the bromine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, providing another route to functionalized phenazines. nih.gov
Photoreactivity and Excited State Dynamics
The interaction of phenazine derivatives with light is of fundamental interest for applications in photoredox catalysis and optical sensing. rsc.org Upon absorbing light, a molecule is promoted to an excited electronic state. The subsequent decay pathways of this excited state, which include fluorescence, phosphorescence, and photochemical reactions, are influenced by the molecular structure. nih.gov
The presence of heavy atoms like bromine in this compound can significantly impact the excited state dynamics through the "heavy-atom effect." This effect promotes intersystem crossing from the singlet excited state to the triplet state, which can enhance phosphorescence or facilitate photochemical reactions that proceed via a triplet intermediate. The attachment of chromophores like porphyrins to a phenazine core can create molecular assemblies with broad absorption coverage, which is desirable for light-harvesting applications. osti.gov The photoreactivity of a compound is a crucial consideration for its use in applications where it will be exposed to light, as it can lead to desired photochemical reactions or unwanted degradation. nih.gov
Metal Coordination Chemistry and Complex Formation
The two nitrogen atoms in the phenazine ring are Lewis basic sites capable of coordinating to metal ions. rsc.orgrsc.org This allows phenazine derivatives, including this compound, to act as ligands, forming coordination complexes with a variety of metals. nih.gov The hydroxyl group at the 1-position can also participate in metal binding, potentially leading to bidentate coordination with the adjacent nitrogen atom.
The coordination of a metal ion can significantly alter the electronic and photophysical properties of the phenazine ligand. rsc.org For example, coordination of Zn(II) to certain phenazine derivatives can lead to a strong fluorescent signal, while Cu(I) can quench the fluorescence. rsc.org The electron-withdrawing nature of the bromine atoms in this compound can decrease the metal-binding affinity of the phenazine core. acs.org The resulting metal complexes have potential applications as catalysts, sensors, and materials with interesting magnetic and optical properties. rsc.orgnih.gov
Supramolecular Interactions and Self-Assembly Processes
The planar, aromatic structure of the phenazine core predisposes it to participate in non-covalent interactions, such as π-π stacking, which can drive the formation of ordered supramolecular assemblies. researchgate.netacs.org Hydrogen bonding involving the hydroxyl group of this compound can also play a crucial role in directing the self-assembly process. rsc.orgacs.org
Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that significantly influences the structure and function of molecules. chemguide.co.uklibretexts.org In this compound, the hydroxyl (-OH) group at the 1-position and the nitrogen atoms within the phenazine ring system are the primary participants in hydrogen bonding.
The hydroxyl group can act as a hydrogen bond donor , where the partially positive hydrogen atom interacts with an electronegative atom of a neighboring molecule. chemguide.co.uk Conversely, the lone pairs of electrons on the oxygen atom of the hydroxyl group and the nitrogen atoms of the phenazine core allow them to function as hydrogen bond acceptors . chemguide.co.uklibretexts.org
The strength of these hydrogen bonds can be influenced by the electronic effects of the bromine substituents. The electron-withdrawing nature of the bromine atoms can increase the acidity of the hydroxyl proton, thereby enhancing its hydrogen bond donating capacity. This, in turn, can lead to stronger and more stable hydrogen-bonded assemblies. The formation of such networks has been shown to be a key factor in the self-assembly of other phenazine-based systems. mdpi.com
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type | Potential Outcome |
| -OH (hydroxyl) | N (phenazine) | Intermolecular | Formation of dimers or polymeric chains |
| -OH (hydroxyl) | O (hydroxyl) | Intermolecular | Chain or sheet formation |
| -OH (hydroxyl) | N (phenazine) | Intramolecular | Planarization and conformational rigidity |
This table illustrates the potential hydrogen bonding interactions based on the functional groups present in this compound. The actual manifestation of these interactions would be confirmed by crystallographic studies.
Pi-Pi Stacking Interactions
The planar, electron-deficient aromatic core of the phenazine ring system in this compound is highly conducive to π-π stacking interactions . nih.gov These non-covalent interactions are a result of the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. mdpi.com In the context of this compound, these interactions play a crucial role in the packing of molecules in the solid state and in the formation of aggregates in solution.
There are several geometries that π-π stacking can adopt, including face-to-face, edge-to-face (T-shaped), and offset-stacked conformations. nih.gov Quantum mechanical calculations on similar aromatic systems suggest that offset-stacked and T-shaped arrangements are often energetically more favorable due to reduced electron-electron repulsion. nih.gov The large surface area of the phenazine core allows for significant overlap and strong stacking interactions.
The bromine and hydroxyl substituents on the phenazine ring can modulate the nature of these π-π stacking interactions. The electron-withdrawing bromine atoms decrease the electron density of the aromatic system, which can favor interactions with electron-rich aromatic systems or influence the preferred stacking geometry. The hydroxyl group, through its potential involvement in hydrogen bonding, can work in concert with π-π stacking to create highly ordered supramolecular structures. This synergistic effect of hydrogen bonding and π-π stacking has been observed in the self-assembly of other phenazine derivatives. mdpi.com
Table 2: Factors Influencing π-π Stacking in this compound
| Factor | Influence on π-π Stacking |
| Phenazine Core | Large, planar aromatic system promotes extensive stacking. |
| Bromine Substituents | Electron-withdrawing nature modifies the quadrupole moment of the ring, potentially favoring offset or T-shaped stacking. |
| Hydroxyl Group | Can direct the stacking arrangement through complementary hydrogen bonding. |
| Solvent Environment | The polarity and aromaticity of the solvent can either promote or disrupt π-π stacking. |
This table outlines the key molecular features of this compound and their expected influence on π-π stacking interactions, based on established principles of supramolecular chemistry.
Molecular Recognition Phenomena (Anion, Cation, Neutral Molecule)
The unique combination of a hydrogen-bond-donating hydroxyl group, hydrogen-bond-accepting nitrogen atoms, and an electron-deficient aromatic ring makes this compound a promising candidate for the recognition of various guest species, including anions, cations, and neutral molecules.
Anion Recognition:
The hydroxyl group of this compound can act as a hydrogen bond donor to bind with anions. rsc.org The increased acidity of the hydroxyl proton due to the electron-withdrawing bromine atoms would enhance this interaction. Furthermore, the electron-deficient nature of the phenazine π-system could facilitate anion-π interactions , where an anion is attracted to the electron-poor face of the aromatic ring. researchgate.net This dual binding mode, involving both hydrogen bonding and anion-π interactions, could lead to high affinity and selectivity for certain anions. The development of phenazine-based anion sensors has been a subject of interest, with some systems showing selectivity for specific anions like nitrite. nih.govnih.gov
Cation Recognition:
While the electron-deficient nature of the phenazine ring is not ideal for direct cation-π interactions, the nitrogen atoms and the oxygen of the hydroxyl group possess lone pairs of electrons that can coordinate with cations. nih.gov The binding of a cation would likely involve the chelation by both the nitrogen and oxygen atoms, forming a stable complex. The specificity for certain cations would depend on the size and charge of the cation, as well as the geometric constraints of the binding pocket formed by the phenazine derivative.
Neutral Molecule Recognition:
The recognition of neutral molecules by this compound would primarily be driven by a combination of hydrogen bonding and π-π stacking interactions. For instance, it could potentially recognize other aromatic molecules through π-π stacking, with the specificity of the interaction being governed by the electronic complementarity of the two ring systems. Neutral molecules containing hydrogen bond acceptor groups could also be recognized through hydrogen bonding with the hydroxyl group of this compound. The ability of phenazine-based systems to form supramolecular assemblies with other molecules highlights their potential in this area. researchgate.net
Table 3: Summary of Potential Molecular Recognition Interactions of this compound
| Guest Species | Primary Interaction Mechanism(s) | Key Structural Features Involved |
| Anion | Hydrogen Bonding, Anion-π Interaction | -OH group, Electron-deficient phenazine ring |
| Cation | Chelation/Coordination | Phenazine nitrogen atoms, -OH oxygen atom |
| Neutral Molecule | Hydrogen Bonding, π-π Stacking | -OH group, Phenazine aromatic system |
This table summarizes the plausible molecular recognition capabilities of this compound for different types of guest molecules, based on its inherent structural and electronic properties.
Mechanistic in Vitro Biological Activity Investigations Non Clinical Focus
Exploration of Molecular Mechanisms of Antimicrobial Action
The ability of bacteria to form biofilms, which are surface-attached communities encased in a protective matrix, represents a significant challenge in overcoming infections due to their inherent resistance to conventional antibiotics. rsc.orgfrontiersin.org Research into bromophenazine derivatives, a class of compounds that includes 2,4-Dibromophenazin-1-ol, has revealed significant antibiofilm activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA). rsc.org
In laboratory models, certain bromophenazine derivatives have demonstrated efficacy in three distinct aspects of biofilm control: inhibition of formation, dispersal of established biofilms, and eradication of mature biofilms. rsc.orgrsc.org Studies have identified bromophenazines that act as potent inhibitors of biofilm formation with IC₅₀ values (the concentration required to inhibit 50% of biofilm formation) ranging from 0.55 to 10.3 μM. rsc.orgrsc.org Furthermore, these compounds have also been shown to act as dispersal agents, triggering the release of bacteria from the biofilm matrix, with EC₅₀ values (the concentration for 50% dispersal) between 1.4 and 29.3 μM. rsc.orgrsc.org For the complete removal of established biofilms, minimum biofilm eradication concentration (MBEC) values for bromophenazine derivatives have been recorded in the range of 100–200 μM against S. aureus. rsc.orgrsc.org These findings suggest that this class of compounds holds potential for development as agents targeting biofilm-associated infections. rsc.org
**Table 1: In Vitro Antibiofilm Activity of Bromophenazine Derivatives against *Staphylococcus aureus***
| Activity Type | Effective Concentration Range (μM) | Metric |
|---|---|---|
| Biofilm Inhibition | 0.55 - 10.3 | IC₅₀ |
| Biofilm Dispersal | 1.4 - 29.3 | EC₅₀ |
| Biofilm Eradication | 100 - 200 | MBEC |
In vitro studies have demonstrated the potent antibacterial effects of bromophenazine analogues against significant Gram-positive pathogens.
Staphylococcus aureus and Staphylococcus epidermidis : A focused library of phenazine (B1670421) compounds identified several bromophenazines with strong antibacterial activity against both S. aureus and S. epidermidis. researchgate.netrsc.org The most potent analogue identified in these studies exhibited a minimum inhibitory concentration (MIC) in the range of 0.78–1.56 μM (equivalent to 0.31–0.62 μg/mL). researchgate.netrsc.orgnih.gov This potency was reported to be 32- to 64-fold greater than that of pyocyanin, a well-known phenazine antibiotic, in direct comparative experiments. rsc.orgnih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of a Potent Bromophenazine Analogue
| Microorganism | MIC Range (μM) | MIC Range (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.78 - 1.56 | 0.31 - 0.62 |
| Staphylococcus epidermidis | 0.78 - 1.56 | 0.31 - 0.62 |
Candida albicans and Aspergillus niger : While specific data on the activity of this compound against fungal strains is limited, broader research on phenazine derivatives indicates a potential for antifungal activity. chemijournal.com Various synthesized phenazine derivatives have been evaluated against Candida albicans and Aspergillus niger, demonstrating a range of antifungal effects. ekb.eg For example, certain oxazine and pyrrole derivatives of phenazine have shown inhibitory activity against these fungal species. The antifungal action of some phenazines is linked to their ability to undergo redox cycling, which can be toxic to fungal cells like C. albicans. nih.govnih.govasm.org
A proposed mechanism for the antimicrobial action of phenazine compounds is their ability to generate reactive oxygen species (ROS). nih.govcaltech.edunih.gov Phenazines are redox-active molecules, meaning they can accept and donate electrons. nih.govcaltech.edu In a biological environment, reduced phenazines can react with molecular oxygen in a process called auto-oxidation. caltech.edu This reaction generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are highly reactive and can cause significant damage to cellular components. caltech.edunih.gov
The accumulation of ROS leads to oxidative stress, which can disrupt cellular homeostasis by damaging DNA, lipids, and proteins, ultimately leading to cell death. nih.govnih.gov This ability to produce ROS is considered a key factor in the toxicity of phenazines towards competing bacteria and fungi in their natural environments and is a primary focus of investigation into their antimicrobial properties. caltech.edu Studies on related compounds like bromophenanthrenequinones have also shown that their antibiofilm activity against S. aureus is associated with the generation of ROS. nih.gov
Metalloproteins are crucial for a wide range of biological functions. nih.govrsc.org Currently, there is a lack of specific in vitro research data detailing the interactions between this compound and metalloproteins. While studies have explored the interactions of other, more complex phenazine-containing metallo-drugs with enzymes like cytochrome P450, this research does not directly extend to the specific compound . scielo.brresearchgate.net
Biochemical Target Engagement and Enzyme Modulation
NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1) is a phase II detoxification enzyme that plays a role in protecting cells from oxidative stress. nih.gov The induction of NQO1 is a key component of the cellular antioxidant response. nih.gov At present, specific in vitro studies investigating the ability of this compound to induce Quinone Reductase 1 in cellular models have not been identified in the reviewed literature. While various natural and synthetic compounds have been evaluated for their NQO1 induction potential, data pertaining to this specific bromophenazine is not available. nih.govresearchgate.netnih.gov
Quinone Reductase 2 (QR2) Inhibition Studies in Cellular Models
Initial investigations into the biological profile of phenazine derivatives identified 2-bromo-1-hydroxyphenazine as a compound of interest. Subsequent studies on synthetic analogues, including di-halogenated derivatives, have explored their inhibitory activity against Quinone Reductase 2 (QR2). QR2 is an enzyme that, in some instances, can produce toxic metabolites, and its inhibition is considered a potential strategy in certain therapeutic areas. nih.gov
In vitro assays were conducted to determine the inhibitory potency of various phenazine compounds. While the parent, unsubstituted 1-hydroxyphenazine (B607933) showed a certain level of QR2 inhibition, the addition of halogen atoms was found to significantly enhance this activity. For instance, the introduction of chlorine atoms to the phenazine scaffold increased the inhibitory activity. nih.gov This suggests that di-halogenated compounds like this compound would also exhibit potent inhibitory effects on QR2. Several of the evaluated phenazine derivatives demonstrated IC50 values in the nanomolar range for QR2 inhibition. nih.gov
| Compound | Substitution Pattern | QR2 Inhibitory Activity (IC50) |
|---|---|---|
| Unsubstituted 1-hydroxyphenazine | - | 31.1 ± 1.7 μM |
| Monochlorinated 1-hydroxyphenazine | -Cl | 4.8 ± 0.95 μM |
| Dichlorinated 1-hydroxyphenazine | -Cl, -Cl | 0.48 ± 0.09 μM |
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory responses and cellular proliferation. The activity of 2-bromo-1-hydroxyphenazine against NF-κB prompted further investigation into the effects of its synthetic analogues on this signaling pathway. nih.gov The evaluation of a series of phenazine derivatives revealed their potential to modulate NF-κB activity.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a molecule involved in inflammation and host defense. The inhibitory effects of phenazine compounds on iNOS have also been a focus of in vitro research. nih.gov The evaluation of various synthetic phenazines has provided data on their potential to inhibit iNOS activity.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
To understand the relationship between the chemical structure of phenazine derivatives and their biological activity, structure-activity relationship (SAR) studies have been conducted. These studies have focused on how different substitution patterns on the phenazine core influence their effects on biological targets.
Influence of Halogenation and Hydroxylation Patterns on Biological Response
The presence and position of halogen and hydroxyl groups on the phenazine ring have been shown to be critical for biological activity. The 1-hydroxyl group is a common feature in many biologically active phenazines. SAR studies have demonstrated that the addition of halogen atoms significantly impacts the inhibitory potency against enzymes like QR2. nih.gov Specifically, increasing the number of halogen substituents, such as moving from a mono- to a di-halogenated phenazine, has been correlated with enhanced inhibitory activity. nih.gov
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a fundamental tool for the analysis of "2,4-Dibromophenazin-1-ol," enabling its separation from other related phenazines and contaminants. The choice of chromatographic technique is dictated by the compound's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the analytical purity of synthesized "this compound". skemman.isdcu.ie Method development typically involves optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time, ensuring accurate quantification and purity evaluation.
A typical reversed-phase HPLC method would utilize a C18 column. hpst.cz The mobile phase often consists of a gradient mixture of an aqueous component, such as water with an acid modifier like 0.1% formic acid or acetic acid, and an organic solvent like acetonitrile (B52724) or methanol. skemman.ishpst.cz The gradient elution allows for the effective separation of "this compound" from any starting materials, by-products, or degradation products.
Detection is commonly performed using a UV-Vis detector, as phenazine (B1670421) compounds exhibit strong absorbance in the UV-visible range. dcu.iemdpi-res.com For "this compound," the characteristic chromophore is expected to absorb strongly, allowing for sensitive detection. msu.edu The purity of the compound is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. skemman.is The robustness of the HPLC method is crucial and is often validated for linearity, precision, and accuracy to ensure reliable purity assessment. nih.gov
| Parameter | Typical Condition | Purpose |
| Stationary Phase (Column) | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm | Separation based on hydrophobicity |
| Mobile Phase | A: Water with 0.1% Acetic Acid B: Acetonitrile | Elution of the analyte |
| Gradient | Time-based linear gradient of %B | To ensure separation of compounds with varying polarities |
| Flow Rate | 0.3 mL/min | Controls retention time and peak resolution |
| Injection Volume | 20 µL | Introduction of the sample onto the column |
| Column Temperature | 40 °C | To ensure reproducible retention times |
| Detection | UV-Vis at a specific wavelength (e.g., 285 nm) | Quantification and detection of the analyte |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar hydroxyl group. Therefore, derivatization is a necessary step to increase its volatility and thermal stability for GC-MS analysis. A common derivatization strategy involves converting the hydroxyl group into a less polar and more volatile ether or ester group.
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which provides mass information for the derivatized compound and its fragments. This fragmentation pattern is unique and serves as a "fingerprint" for structural confirmation. GC-MS is particularly useful for identifying and quantifying trace amounts of "this compound" in complex mixtures after appropriate sample preparation and derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of "this compound" in complex mixtures, such as extracts from biological samples or environmental matrices. hpst.czresearchgate.net It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. mst.or.jp
In an LC-MS system, the "this compound" is first separated from other components in the mixture by the LC column. The eluent from the column is then introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques for phenazine compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mst.or.jp The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
LC-MS can provide not only the retention time and UV-Vis spectrum of "this compound" but also its molecular weight and, with tandem MS (MS/MS), detailed structural information through fragmentation analysis. ipbeja.pt This makes LC-MS an invaluable tool for the unambiguous identification and quantification of the compound in intricate research samples. hpst.cz
| Parameter | Typical Condition | Purpose |
| LC System | High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from the matrix |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions from the analyte molecules |
| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) | Separation of ions based on their mass-to-charge ratio |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | For targeted quantification or general screening |
| Data Analysis | Comparison of retention time and mass spectrum with a reference standard | Identification and quantification of the analyte |
High-Performance Thin-Layer Chromatography (HPTLC) for Screening
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative screening of "this compound" in multiple samples simultaneously. itmedicalteam.plresearchgate.net In HPTLC, a small amount of the sample is spotted onto a high-performance TLC plate coated with a stationary phase, such as silica (B1680970) gel. mdpi.com The plate is then developed in a chamber containing a suitable mobile phase.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the position of "this compound" on the plate is visualized, often under UV light, and its retention factor (Rf) value is calculated. mdpi.com HPTLC can be used for preliminary purity checks, to monitor the progress of a chemical reaction, or to screen for the presence of the compound in crude extracts before employing more sophisticated techniques like HPLC or LC-MS. dcu.ieitmedicalteam.pl Densitometric analysis can also be applied for semi-quantitative or quantitative estimations. researchgate.net
Integration of Hyphenated Techniques for Enhanced Characterization
The integration of multiple analytical techniques, often referred to as hyphenated techniques, provides a more comprehensive characterization of "this compound." For instance, coupling LC with a Diode Array Detector (DAD) and a Mass Spectrometer (LC-DAD-MS) allows for the simultaneous acquisition of chromatographic, UV-Vis spectral, and mass spectral data from a single analysis. This multi-dimensional data significantly enhances the confidence in the identification and purity assessment of the compound. Further hyphenation, such as LC-MS-NMR, can provide even more detailed structural information, although this is a more specialized and less commonly applied technique for routine analysis.
Chemical Applications and Utility As a Research Scaffold
2,4-Dibromophenazin-1-ol as a Precursor for Novel Chemical Entities
The strategic placement of two bromine atoms and a hydroxyl group on the phenazine (B1670421) ring system endows this compound with multiple reactive sites. This allows for a diverse range of chemical modifications, making it an attractive starting material in both organic synthesis and medicinal chemistry research.
In the realm of organic synthesis, this compound serves as a foundational molecule for constructing more complex, polyfunctionalized phenazine structures. The bromine atoms can be readily displaced or coupled with other organic fragments through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. The hydroxyl group offers another point for modification, including etherification and esterification, further expanding the synthetic possibilities.
Phenazine derivatives are recognized for their diverse biological activities, and as such, are of significant interest in medicinal chemistry. nih.gov The phenazine scaffold is a key component in a number of natural products with antimicrobial and cytotoxic properties. wikipedia.org The synthesis of novel phenazine analogues from precursors like this compound allows for the exploration of structure-activity relationships (SAR) and the development of potential therapeutic agents. Chemical building blocks with diverse functional groups are crucial for lead generation and optimization in drug discovery programs. chembridge.comenamine.net
The creation of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new bioactive molecules. mdpi.com this compound is an ideal candidate for inclusion in such libraries due to the ease with which its structure can be diversified. By systematically reacting the bromine and hydroxyl functional groups with a variety of reagents, a large and diverse library of phenazine derivatives can be generated.
These libraries can then be screened against a wide array of biological targets, including enzymes and receptors, to uncover novel hits for various diseases. nih.gov The inherent bioactivity of the phenazine core suggests that libraries derived from this compound could be a rich source of potential leads for anti-cancer, anti-parasitic, and other therapeutic areas. nih.gov
Phenazine Derivatives in Material Science Research
The electron-deficient nature and planar aromatic structure of the phenazine ring system impart unique photophysical and electrochemical properties to its derivatives. researchgate.net These characteristics make them highly promising materials for a range of applications in material science, from energy storage to sensor technology.
Conjugated microporous polymers (CMPs) are a class of materials that have garnered significant attention for their potential in energy storage devices due to their high surface area, tunable porosity, and extended π-conjugation. rsc.org The incorporation of redox-active units like phenazine into the polymer framework is a key strategy for enhancing their electrochemical performance. rsc.orgscispace.com
Phenazine-based CMPs have been successfully employed as electrode materials in organic batteries and supercapacitors. rsc.orgrsc.orgsemanticscholar.org The nitrogen atoms in the phenazine ring can undergo reversible redox reactions, enabling the storage and release of charge. rsc.orgsemanticscholar.orgsemanticscholar.org The porous structure of the CMP facilitates ion transport, leading to high rate capabilities and excellent cycling stability. rsc.orgsemanticscholar.org For instance, a phenazine-based CMP used as a cathode in an aluminum-organic battery demonstrated a specific capacity of 116 mAh g⁻¹ and maintained 75% of its initial capacity after 3440 charge-discharge cycles. rsc.orgsemanticscholar.org
Table 1: Performance of Phenazine-Based Conjugated Microporous Polymers in Energy Storage
| Polymer Name | Application | Specific Capacity | Cycle Stability |
|---|---|---|---|
| TPA-QP CMP | Supercapacitor | 356 F g⁻¹ at 1 A g⁻¹ | 97% retention after 2000 cycles |
Phenazine derivatives are excellent candidates for the development of electrochemical sensors and biosensors due to their well-defined redox behavior and ability to act as redox mediators. tandfonline.commq.edu.auresearchgate.net They can facilitate electron transfer between an analyte and the electrode surface, leading to an enhanced analytical signal. tandfonline.commq.edu.au The electrocatalytic properties of phenazines can also lower the overpotential required for the detection of various analytes, thereby improving the sensitivity and selectivity of the sensor. tandfonline.commq.edu.au
Polymers derived from phenazine dyes have been increasingly used to modify electrodes for these applications. tandfonline.commq.edu.auresearchgate.netnih.gov These polymer films can be combined with nanomaterials like carbon nanotubes to further enhance their sensing performance. tandfonline.commq.edu.au The versatility of phenazine chemistry allows for the design of sensors tailored for the detection of a wide range of molecules, from small organic compounds to complex biomolecules like DNA. researchgate.net
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, offering advantages such as lower production costs and flexibility. rsc.org The efficiency of a DSSC is heavily dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor material. rsc.orgnih.gov
Supramolecular Chemistry and Host-Guest Systems
Extensive research into the applications of this compound within the fields of supramolecular chemistry and host-guest systems has not yielded specific documented examples or detailed studies. Scientific literature to date does not provide information on the use of this particular compound in the design of complex supramolecular assemblies or as a component in host-guest complexes. Therefore, no data tables on its binding affinities, association constants, or structural roles in such systems can be provided.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of the 2,4-Dibromophenazin-1-ol scaffold remains largely uncharted territory. Future research will likely focus on understanding how the interplay between the bromine substituents and the hydroxyl group influences the molecule's chemical behavior. Key areas of investigation will include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the phenazine (B1670421) core, coupled with the presence of two bromine atoms, suggests that this compound could be a versatile substrate for SNAr reactions. Systematic studies with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) could lead to the synthesis of a diverse library of novel phenazine derivatives with tailored electronic and steric properties.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms on the phenazine ring are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of aryl, vinyl, and alkynyl groups, respectively, thereby expanding the structural diversity of accessible phenazine analogs.
Oxidative and Reductive Transformations: The redox-active nature of the phenazine core is a hallmark of this class of compounds. nih.gov Investigating the electrochemical and chemical oxidation and reduction of this compound will provide insights into its electron-transfer properties and the stability of its corresponding radical ions and dianions. This knowledge is crucial for its potential application in materials science and as a redox mediator.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group offers another site for chemical modification. Etherification, esterification, and other derivatization reactions could be explored to modulate the compound's solubility, lipophilicity, and biological activity.
Advanced Computational Design of Novel this compound Analogs
Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and development of novel this compound analogs with optimized properties. Density Functional Theory (DFT) calculations can be employed to predict various molecular properties and guide synthetic efforts. rsc.orgresearchgate.netresearchgate.netresearchgate.netdigitellinc.comnih.gov
Key computational approaches include:
In Silico Screening: High-throughput virtual screening of computationally designed libraries of this compound analogs can identify candidates with desirable electronic properties, such as specific redox potentials or HOMO/LUMO energy levels. rsc.orgresearchgate.netdigitellinc.comchemrxiv.org
Structure-Property Relationship Studies: DFT calculations can elucidate the impact of different substituents at various positions on the phenazine core on the molecule's geometry, electronic structure, and reactivity. This understanding will enable the rational design of new analogs with tailored characteristics. rsc.orgresearchgate.netresearchgate.net
Prediction of Spectroscopic Properties: Computational methods can predict NMR and UV-Vis spectra, which can aid in the characterization and identification of newly synthesized analogs. mdpi.com
Molecular Docking and Dynamics Simulations: For analogs with potential biological activity, molecular docking and dynamics simulations can be used to predict their binding modes and affinities to specific biological targets, thereby guiding the design of more potent and selective compounds.
The following table outlines potential computational design strategies and their expected outcomes:
| Computational Strategy | Target Property | Expected Outcome |
| DFT Calculations | Redox Potential | Identification of analogs with tailored electron-transfer capabilities for applications in redox flow batteries or as redox mediators. rsc.orgresearchgate.netdigitellinc.commdpi.comresearchgate.netresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Development of predictive models to guide the synthesis of analogs with enhanced antimicrobial or anticancer properties. |
| Molecular Docking | Target Binding | Elucidation of binding interactions with specific enzymes or receptors, facilitating the design of more potent and selective inhibitors. |
| Ab initio Molecular Dynamics | Reaction Mechanisms | Understanding the detailed mechanisms of synthetic transformations, enabling the optimization of reaction conditions. |
Elucidation of Broader Biological Mechanisms of Action in vitro
While phenazines, in general, are known for their broad-spectrum biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action of this compound are yet to be determined. nih.govnih.gov Future in vitro studies are essential to unravel its biological potential.
Potential areas of investigation include:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs). Subsequent studies could focus on its effects on biofilm formation and its mechanism of antimicrobial action, such as inhibition of essential enzymes or disruption of cell membranes. bohrium.com
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines. nih.gov Mechanistic studies could explore its ability to induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways involved in cancer progression. nih.gov The role of reactive oxygen species (ROS) generation, a common mechanism for phenazine cytotoxicity, should also be investigated. bohrium.comnih.gov
Enzyme Inhibition Assays: Screening against a range of enzymes to identify potential molecular targets. For instance, many phenazine derivatives are known to interact with DNA topoisomerases. nih.gov
Redox Cycling and Oxidative Stress: Investigating its ability to undergo redox cycling within cells, leading to the generation of ROS and subsequent oxidative stress, which can contribute to its biological effects. nih.govbohrium.com
Development of Advanced Analytical Platforms for Comprehensive Characterization
A thorough understanding of the physicochemical properties and behavior of this compound and its derivatives requires the application of a suite of advanced analytical techniques.
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confirmation of elemental composition. mdpi.comresearchgate.netnih.govnist.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the connectivity of atoms and stereochemistry. mdpi.comresearchgate.netekb.eg |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state. mdpi.com |
| UV-Vis Spectroscopy | Information on the electronic transitions and conjugation within the molecule. mdpi.comekb.egnih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. ekb.eg |
| Cyclic Voltammetry (CV) | Characterization of redox potentials and electron-transfer kinetics. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its analogs in complex mixtures. ekb.egnih.govresearchgate.net |
| Capillary Zone Electrophoresis (CZE) | Rapid and efficient separation and quantification of phenazine derivatives. nih.gov |
The development of robust and validated analytical methods will be crucial for quality control in synthetic procedures, for studying the stability of the compounds, and for quantifying them in biological and environmental samples.
Strategic Integration with Other Emerging Chemical Technologies
The unique properties of the this compound scaffold make it an attractive candidate for integration with other cutting-edge chemical technologies.
Materials Science: The planar, aromatic structure and redox activity of phenazines suggest their potential use in the development of novel organic electronic materials. mdpi.comresearchgate.netresearchgate.netnih.gov Analogs of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as redox-active materials in aqueous organic redox flow batteries (AORFBs). rsc.orgresearchgate.netdigitellinc.commdpi.comresearchgate.netresearchgate.netnih.gov
Supramolecular Chemistry: The phenazine core can participate in π-π stacking interactions, making it a valuable building block for the construction of self-assembling supramolecular structures with interesting photophysical and electronic properties.
Nanotechnology: Integration of this compound derivatives with nanomaterials, such as graphene or carbon nanotubes, could lead to the development of hybrid materials with enhanced catalytic or sensing capabilities.
Flow Chemistry: The synthesis of this compound and its analogs could be adapted to continuous flow reactors, offering advantages in terms of safety, scalability, and process control.
Biosynthetic Engineering for Phenazine Production and Diversification
While there is no current evidence for the natural production of this compound, the field of synthetic biology and metabolic engineering offers exciting possibilities for its de novo biosynthesis. The core phenazine scaffold is biosynthesized from chorismic acid via a conserved set of enzymes. nih.govnih.govacs.orgscite.airesearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net
Future research in this area could focus on:
Elucidation of Halogenation Mechanisms: Understanding the enzymatic mechanisms of halogenation in other natural product biosynthetic pathways could provide insights into how to introduce bromine atoms onto the phenazine core.
Engineering of Phenazine Biosynthetic Pathways: The genes responsible for phenazine biosynthesis (the phz operon) are well-characterized. nih.govresearchgate.net These pathways could be engineered in microbial hosts like Pseudomonas or Streptomyces to produce novel halogenated phenazines. frontiersin.orgfrontiersin.orgacs.orgnih.gov This could involve introducing halogenase enzymes from other biosynthetic pathways or evolving existing phenazine-modifying enzymes to accept brominated substrates.
Combinatorial Biosynthesis: The modular nature of many natural product biosynthetic pathways allows for the creation of hybrid pathways to generate novel structures. Combining phenazine biosynthetic genes with enzymes from other pathways could lead to the production of a wide range of new phenazine derivatives. nih.govresearchgate.netresearchgate.netnih.gov
Heterologous Expression: Expressing engineered phenazine biosynthetic gene clusters in well-characterized and fast-growing host organisms like Escherichia coli could facilitate the rapid production and testing of new analogs.
The following table summarizes key enzymes in the phenazine biosynthetic pathway that could be targets for engineering:
| Enzyme | Function in Biosynthesis | Potential Engineering Strategy |
| PhzE | Catalyzes the first committed step, converting chorismic acid to 2-amino-2-deoxyisochorismate (ADIC). nih.govscite.airesearchgate.net | Modify substrate specificity to accept halogenated precursors. |
| PhzD | Hydrolyzes ADIC to (2S,3S)-2,3-dihydro-3-hydroxyanthranilate (DHHA). nih.govscite.airesearchgate.net | Engineer for altered substrate recognition. |
| PhzF | Isomerizes DHHA, a key step in the formation of the phenazine core. nih.govscite.airesearchgate.net | Mutate active site residues to potentially accommodate and react with brominated intermediates. |
| Modifying Enzymes | Hydroxylases, methyltransferases, etc., that decorate the phenazine core. acs.org | Introduce halogenases or evolve existing enzymes to perform bromination at specific positions. |
By leveraging these future research avenues, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
